molecular formula C14H11ClN2O3S B11280168 Ethyl 2-(acetylamino)-7-chloro-6-cyano-1-benzothiophene-3-carboxylate

Ethyl 2-(acetylamino)-7-chloro-6-cyano-1-benzothiophene-3-carboxylate

Cat. No.: B11280168
M. Wt: 322.8 g/mol
InChI Key: XDZONNKAJADQGL-UHFFFAOYSA-N
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Description

ETHYL 7-CHLORO-6-CYANO-2-ACETAMIDO-1-BENZOTHIOPHENE-3-CARBOXYLATE is a complex organic compound belonging to the benzothiophene family Benzothiophenes are heterocyclic compounds containing a benzene ring fused to a thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 7-CHLORO-6-CYANO-2-ACETAMIDO-1-BENZOTHIOPHENE-3-CARBOXYLATE typically involves multi-step organic reactions. One common method includes the cyanoacetylation of amines, where substituted aryl or heteryl amines react with alkyl cyanoacetates under various conditions . This process can be carried out using different reaction conditions such as solvent-free methods, heating, or using specific catalysts to yield the desired cyanoacetamide derivatives.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process might include the use of continuous flow reactors, which allow for better control over reaction parameters and scalability. Additionally, purification steps such as recrystallization or chromatography are employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

ETHYL 7-CHLORO-6-CYANO-2-ACETAMIDO-1-BENZOTHIOPHENE-3-CARBOXYLATE can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.

    Reduction Reactions: The cyano group can be reduced to an amine using reducing agents.

    Oxidation Reactions: The compound can undergo oxidation to form different oxidation states of the functional groups.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas with a catalyst.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzothiophene derivatives, while reduction reactions can produce amine derivatives.

Scientific Research Applications

ETHYL 7-CHLORO-6-CYANO-2-ACETAMIDO-1-BENZOTHIOPHENE-3-CARBOXYLATE has several applications in scientific research:

Mechanism of Action

The mechanism of action of ETHYL 7-CHLORO-6-CYANO-2-ACETAMIDO-1-BENZOTHIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets. The compound’s functional groups allow it to bind to various enzymes or receptors, potentially inhibiting or modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • ETHYL 7-CHLORO-6-CYANO-2-AMINO-1-BENZOTHIOPHENE-3-CARBOXYLATE
  • ETHYL 7-CHLORO-6-CYANO-2-HYDROXY-1-BENZOTHIOPHENE-3-CARBOXYLATE

Uniqueness

ETHYL 7-CHLORO-6-CYANO-2-ACETAMIDO-1-BENZOTHIOPHENE-3-CARBOXYLATE is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activities. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C14H11ClN2O3S

Molecular Weight

322.8 g/mol

IUPAC Name

ethyl 2-acetamido-7-chloro-6-cyano-1-benzothiophene-3-carboxylate

InChI

InChI=1S/C14H11ClN2O3S/c1-3-20-14(19)10-9-5-4-8(6-16)11(15)12(9)21-13(10)17-7(2)18/h4-5H,3H2,1-2H3,(H,17,18)

InChI Key

XDZONNKAJADQGL-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(SC2=C1C=CC(=C2Cl)C#N)NC(=O)C

Origin of Product

United States

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